molecular formula C9H17N3O B13853545 1-Cyclopentyl-4-nitrosopiperazine-15N

1-Cyclopentyl-4-nitrosopiperazine-15N

Cat. No.: B13853545
M. Wt: 184.24 g/mol
InChI Key: JSRLIZBFYXZPLC-KHWBWMQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-nitrosopiperazine-15N is an isotopically labeled derivative of 1-Cyclopentyl-4-nitrosopiperazine, where the nitrogen atom in the nitroso (-N=O) group is replaced with the stable isotope nitrogen-15 (15N). This modification enhances its utility in spectroscopic studies, particularly nuclear magnetic resonance (NMR) and mass spectrometry, where isotopic labeling aids in tracking molecular behavior in chemical or biological systems .

  • Chemical Structure: The compound features a piperazine ring substituted with a cyclopentyl group at position 1 and a nitroso group at position 2.
  • Molecular Formula: C9H17N3O (with 15N isotopic labeling in the nitroso group) .
  • Molecular Weight: 183.26 g/mol (unlabeled form; isotopic labeling increases this slightly) .
  • CAS Number: 61379-66-6 .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

184.24 g/mol

IUPAC Name

1-cyclopentyl-4-nitroso-(115N)1,4-diazinane

InChI

InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2/i11+1

InChI Key

JSRLIZBFYXZPLC-KHWBWMQUSA-N

Isomeric SMILES

C1CCC(C1)[15N]2CCN(CC2)N=O

Canonical SMILES

C1CCC(C1)N2CCN(CC2)N=O

Origin of Product

United States

Preparation Methods

Synthesis of 1-Cyclopentylpiperazine Intermediate

The synthesis of 1-cyclopentyl-4-nitrosopiperazine-15N begins with the preparation of 1-cyclopentylpiperazine, which serves as the key intermediate. The most efficient and industrially viable method involves catalytic hydrogenation of piperazine with cyclopentanone:

  • Reaction: Piperazine + Cyclopentanone → 1-Cyclopentylpiperazine
  • Catalyst: Hydrogenation catalyst (e.g., Pd/C or Raney Nickel)
  • Conditions: Can be performed in solvent or solvent-free; hydrogen gas atmosphere; controlled temperature and pressure
  • Notes: Both anhydrous piperazine and piperazine hexahydrate are suitable starting materials.

This catalytic reduction method is preferred industrially due to the availability of raw materials and operational simplicity compared to older methods involving nitrosation of phenyl-substituted intermediates, which suffer from raw material scarcity and complexity.

Nitrosation to Form this compound

Once 1-cyclopentylpiperazine is obtained, selective nitrosation is performed to introduce the nitroso group at the 4-position nitrogen atom, incorporating nitrogen-15 isotope as needed:

  • Nitrosating Agent: Sodium nitrite (Na15NO2) or other nitrosating agents labeled with 15N
  • Acidic Medium: Typically hydrochloric acid or other suitable acid to generate nitrous acid in situ
  • Temperature: Low temperatures (0–5°C) to control reaction rate and selectivity
  • Procedure: The 1-cyclopentylpiperazine is dissolved in an appropriate solvent (e.g., methanol or ethanol), cooled, and treated with the nitrosating agent under stirring. The reaction progress is monitored to avoid over-nitrosation or side reactions.
  • Isolation: The product is isolated by extraction or crystallization, taking care to protect from light due to the compound’s photosensitivity.

Isotopic Labeling Considerations

For the preparation of the 15N-labeled compound, the nitrosating agent must contain the 15N isotope, typically sodium nitrite-15N. This ensures the nitroso group incorporates the labeled nitrogen. The rest of the molecule can be unlabeled or also isotopically enriched depending on the synthetic route and precursor availability.

Industrial Production and Process Optimization

In industrial settings, the nitrosation step is often conducted in continuous flow reactors to enhance control over reaction parameters such as temperature, pH, and residence time. This approach improves yield, purity, and safety, given the carcinogenic potential of nitrosamines:

Parameter Batch Process Continuous Flow Process
Control over temp. Moderate High
Reaction time Longer Shorter
Safety Higher risk due to batch scale Improved due to contained system
Product purity Variable More consistent
Scalability Limited High

Continuous flow nitrosation is thus preferred for large-scale synthesis of this compound.

Chemical Reaction Analysis and Notes

  • The nitroso group in 1-cyclopentyl-4-nitrosopiperazine is reactive and can undergo oxidation to nitro derivatives or reduction back to amines.
  • The compound can also participate in substitution reactions where the nitroso group is replaced by other nucleophiles.
  • Handling requires attention to light sensitivity and potential health hazards associated with nitrosamines.

Summary Table of Preparation Steps

Step Reagents/Conditions Notes
1. Hydrogenation Piperazine + Cyclopentanone, H2, catalyst Produces 1-cyclopentylpiperazine
2. Nitrosation 1-Cyclopentylpiperazine + Na15NO2 + acid Low temp, controlled pH, light-sensitive
3. Isolation and Purification Extraction/crystallization, amber vial storage Protect from light, store at -20°C

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-nitrosopiperazine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-4-nitrosopiperazine-15N has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-nitrosopiperazine-15N involves its interaction with biological molecules. The nitroso group can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to mutagenic or carcinogenic effects. The compound’s molecular targets include DNA and proteins, where it can form adducts and induce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-Cyclopentyl-4-nitrosopiperazine-15N 61379-66-6 C9H17N3O (15N) ~183.26 Cyclopentyl, nitroso (-N=O) Isotopic tracing, synthetic intermediates
1-(4-Nitro-3-(piperidin-1-yl)phenyl)piperazine 346704-04-9 C15H22N4O2 290.36 Piperidinylphenyl, nitro (-NO2) Pharmaceutical intermediates; hazardous (requires medical consultation)
1-Cyclopentyl-4-(4-nitrophenyl)piperazine 443915-54-6 C15H21N3O2 275.35 Cyclopentyl, 4-nitrophenyl Research chemical; no hazard data reported
1-Acetyl-4-(4-nitrophenyl)piperazine 16264-08-7 C12H15N3O3 249.27 Acetyl, 4-nitrophenyl Intermediate in organic synthesis; labeled as hazardous (risk statements apply)

Key Differences and Research Findings

Functional Groups and Reactivity: Nitroso vs. Nitro: The nitroso group in this compound is more reactive than the nitro (-NO2) groups in analogs like 1-Cyclopentyl-4-(4-nitrophenyl)piperazine. Nitroso compounds are prone to dimerization and participate in redox reactions, whereas nitro groups are more stable and often serve as electron-withdrawing substituents . Isotopic Labeling: The 15N isotope in the target compound enables precise tracking in metabolic or mechanistic studies, a feature absent in non-labeled analogs .

Structural Modifications :

  • Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in the target compound increases steric bulk compared to the aromatic 4-nitrophenyl group in 1-Cyclopentyl-4-(4-nitrophenyl)piperazine. This difference may influence solubility and binding affinity in biological systems .
  • Acetyl vs. Nitroso : 1-Acetyl-4-(4-nitrophenyl)piperazine contains an acetyl group, which is hydrolytically stable compared to the nitroso group, making it more suitable for prolonged storage .

Safety and Handling :

  • The compound 1-(4-Nitro-3-(piperidin-1-yl)phenyl)piperazine requires medical consultation upon exposure, indicating higher toxicity compared to the target compound, for which explicit hazard data is unavailable .
  • 1-Acetyl-4-(4-nitrophenyl)piperazine carries warnings for skin/eye irritation, whereas 1-Cyclopentyl-4-(4-nitrophenyl)piperazine lacks reported hazards, suggesting variability in risk profiles among analogs .

Applications: Synthetic Utility: Nitroso-containing compounds like the target are used in heterocyclic synthesis (e.g., forming tetrazanes), while nitro-substituted analogs are common intermediates in drug discovery .

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopentyl-4-nitrosopiperazine-15N, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves cyclopentyl group introduction via nucleophilic substitution or reductive amination, followed by nitrosation. Key parameters include:

  • Temperature : Nitrosation reactions require low temperatures (0–5°C) to minimize side reactions like dimerization .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while aqueous conditions may hydrolyze intermediates .
  • Stoichiometry : Excess nitrosating agents (e.g., NaNO₂/HCl) improve nitrosopiperazine formation but require careful quenching to avoid over-nitrosation .

Experimental Design Tip : Use a fractional factorial design to test variables (temperature, solvent ratio, reaction time) and quantify their impact on yield .

Q. How can researchers characterize the isotopic purity of the 15N-labeled nitrosopiperazine moiety?

Methodological Answer: Isotopic enrichment is verified via:

  • Mass Spectrometry (MS) : High-resolution MS detects the mass shift (+1 Da for 15N) and quantifies isotopic purity.
  • Nuclear Magnetic Resonance (NMR) : 15N NMR (indirect detection via 1H-15N HMBC) confirms nitrosamine group integrity .
  • Infrared (IR) Spectroscopy : Compare NO stretch frequencies (~1,520 cm⁻¹ for 14N vs. slight shifts for 15N) .

Validation : Cross-reference with unlabeled analogs to distinguish isotopic effects from structural anomalies .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Nitrosamines are potential carcinogens .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize nitrosating agents with urea or sulfamic acid before disposal .
  • First Aid : For skin contact, rinse with water for 15+ minutes; for ingestion, administer activated charcoal (if conscious) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for nitroso-piperazine derivatives?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Redox Sensitivity : Nitroso groups may react with cellular reductants (e.g., glutathione), altering activity. Use redox-buffered assays .
  • Epigenetic Effects : Screen for off-target histone deacetylase (HDAC) inhibition, a common confounding factor in cytotoxicity studies .

Data Reconciliation : Apply multivariate regression to isolate variables (e.g., logP, steric bulk) influencing bioactivity .

Q. What computational strategies predict the stability of this compound under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics of the nitrosamine group in aqueous buffers (pH 5–8) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify degradation-prone sites (e.g., N–N bond in nitrosamine) .
  • QSPR Models : Corporate electronic (HOMO/LUMO) and steric parameters to predict shelf-life .

Validation : Compare computational predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How does the 15N isotope affect the compound’s reactivity in cross-coupling or photolytic reactions?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) : Measure reaction rates for 14N vs. 15N analogs in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). KIE >1 indicates N–H/N–D bond cleavage as rate-limiting .
  • Photolysis Studies : Use UV-Vis spectroscopy to track nitroso group decomposition; 15N may alter excited-state dynamics .

Experimental Design : Use isotopic scrambling experiments (e.g., 15N-labeled + 14N reagents) to trace reaction pathways .

Q. What regulatory frameworks guide the use of nitrosamine-containing compounds in preclinical studies?

Methodological Answer:

  • ICH M7(R2) : Assess mutagenic potential via Ames testing and in silico tools (e.g., DEREK Nexus) .
  • OECD 471 : Validate impurity thresholds (e.g., <1.5 μg/day intake for nitrosamines) .
  • GLP Compliance : Document synthesis, purification, and stability data to meet FDA/EMA requirements .

Q. How can researchers leverage structural analogs to infer the metabolic fate of this compound?

Methodological Answer:

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Compare fragmentation patterns with known analogs (e.g., 1-Cyclohexyl-4-nitroso derivatives) .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Isotope Tracing : Use 15N labeling to track nitroso group reduction to amines in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.